N-Chloro-N-(2,2-dimethyl-4-penten-1-yl)acetamide
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Overview
Description
N-Chloro-N-(2,2-dimethyl-4-penten-1-yl)acetamide is an organic compound with the molecular formula C9H16ClNO It is characterized by the presence of a chloroacetamide group attached to a 2,2-dimethyl-4-penten-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Chloro-N-(2,2-dimethyl-4-penten-1-yl)acetamide typically involves the reaction of 2,2-dimethyl-4-penten-1-amine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-Chloro-N-(2,2-dimethyl-4-penten-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the chloroacetamide group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields N-oxide derivatives, while reduction produces amines .
Scientific Research Applications
N-Chloro-N-(2,2-dimethyl-4-penten-1-yl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Chloro-N-(2,2-dimethyl-4-penten-1-yl)acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-Chloro-N-(2,2-dimethyl-4-pentenyl)acetamide: A closely related compound with similar chemical properties.
N-Chloro-N-(2,2-dimethyl-4-penten-1-yl)acetamide: Another similar compound with slight variations in the molecular structure.
Uniqueness
This compound is unique due to its specific combination of a chloroacetamide group and a 2,2-dimethyl-4-penten-1-yl moiety.
Properties
Molecular Formula |
C9H16ClNO |
---|---|
Molecular Weight |
189.68 g/mol |
IUPAC Name |
N-chloro-N-(2,2-dimethylpent-4-enyl)acetamide |
InChI |
InChI=1S/C9H16ClNO/c1-5-6-9(3,4)7-11(10)8(2)12/h5H,1,6-7H2,2-4H3 |
InChI Key |
SGTVPIMXSRNRFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC(C)(C)CC=C)Cl |
Origin of Product |
United States |
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